The primary source of α-conotoxin BuIA is the venom of Conus bullatus, a species of cone snail found in tropical marine environments. The venom contains a diverse array of bioactive peptides that serve various ecological functions, including predation and defense.
α-Conotoxin BuIA belongs to a class of peptides known as conotoxins, which are characterized by their ability to target ion channels and receptors in the nervous system. Specifically, α-conotoxins are known for their action on nicotinic acetylcholine receptors, which play critical roles in neurotransmission.
The synthesis of α-conotoxin BuIA has been achieved using solid-phase peptide synthesis techniques, particularly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a resin-bound peptide chain.
The three-dimensional structure of α-conotoxin BuIA has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. This analysis revealed a compact structure characterized by a unique 4/4 disulfide scaffold, which stabilizes its conformation.
α-Conotoxin BuIA exhibits specific interactions with nicotinic acetylcholine receptors through competitive binding mechanisms. The kinetics of these interactions have been studied extensively.
The mechanism by which α-conotoxin BuIA exerts its effects involves competitive inhibition at nicotinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from activating them, leading to reduced neurotransmission.
This selectivity is attributed to specific interactions with amino acid residues within the receptor's binding site .
α-Conotoxin BuIA is primarily utilized in scientific research to study nicotinic acetylcholine receptor function and pharmacology. Its selective inhibitory properties make it valuable for:
The three-dimensional structure of α-Conotoxin BuIA, isolated from Conus bullatus venom, was resolved using high-resolution nuclear magnetic resonance (NMR) spectroscopy under acidic conditions (pH 3.04) at 600 MHz [1] [3]. This peptide comprises 13 residues (GCCSTPPCAVLYC-NH₂) with a C-terminal amidation and a molecular weight of 1,311.6 Da [2] [6]. NMR experiments, including TOCSY and NOESY, enabled complete resonance assignment and revealed a well-defined globular fold stabilized by two disulfide bonds [1] [4]. The solution structure (PDB ID: 2I28) deposited in the RCSB database consists of 20 converged conformers with a backbone root-mean-square deviation (RMSD) of 0.5 Å, demonstrating high structural precision [3] [4].
α-Conotoxin BuIA exhibits a rare 4/4 disulfide scaffold (Cys²-Cys⁸ and Cys³-Cys¹³ connectivity), diverging from the canonical 3/5 or 4/7 frameworks prevalent in other α-conotoxins [1] [4] [8]. This configuration creates two loops of four residues each between the cysteines (Cys²–Cys³ and Cys⁸–Cys¹³), contrasting sharply with α4/7 conotoxins like ImI, which feature elongated C-terminal loops accommodating β-turns [1] [5]. The 4/4 scaffold imposes distinct spatial constraints, compressing the inter-cysteine loops and reducing conformational flexibility (Table 1) [8].
Table 1: Disulfide Frameworks in α-Conotoxins
Framework Type | Loop Pattern | Representative Toxins | Key Structural Implications |
---|---|---|---|
4/4 | 4 residues, 4 residues | BuIA | Compact globular fold; no C-terminal β-turn |
4/7 | 4 residues, 7 residues | ImI, PnIA | Extended C-terminal loop; accommodates β-turn |
3/5 | 3 residues, 5 residues | GI, MI | Helix-rich; targets muscle nAChRs |
Despite its atypical disulfide layout, BuIA retains a two-turn α-helix spanning Pro⁶–Cys⁸, a motif ubiquitously present in α4/7 conotoxins [1] [4]. This helix is stabilized by hydrogen bonds between the carbonyl of Pro⁶ and amide of Ala⁹, as confirmed by sequential NOE patterns [1] [3]. However, BuIA lacks the C-terminal β-turn characteristic of α4/7 conotoxins, adopting a "pseudo-ω-shaped" topology instead [4]. The absence of this β-turn reduces surface complexity but preserves critical pharmacophore residues (e.g., Thr⁴, Pro⁷, Val¹⁰) for receptor interaction [3] [10].
Table 2: Secondary Structural Elements in α-Conotoxin BuIA
Structural Element | Residue Span | Stabilizing Interactions | Functional Role |
---|---|---|---|
Two-turn α-helix | Pro⁶–Cys⁸ | H-bonds (Pro⁶ C=O ⟶ Ala⁹ N-H); hydrophobic packing | Presents key residues for nAChR binding |
Disulfide-constrained loops | Cys²–Cys³, Cys⁸–Cys¹³ | Covalent S–S bonds; van der Waals forces | Defines loop rigidity and orientation |
Pseudo-ω topology | Global fold | Hydrophobic core (Leu¹¹, Val¹⁰, Tyr¹²) | Mimics partial ω-fold without C-terminal turn |
Proline residues at positions 6 and 7 (sequence: TPP⁶) are critical for BuIA’s conformational stability. NMR data revealed strong sequential dαδ NOEs between Pro⁶ and Pro⁷, confirming both adopt trans-configurations [1] [4]. This rigidifies the N-terminal loop and anchors the helical segment. Molecular dynamics simulations indicate that Pro⁷ undergoes minor cis-trans isomerization, introducing transient flexibility in the Cys³–Cys⁸ loop [1] [9]. Substituting Pro⁶ with hydroxyproline (Hyp) alters the dihedral angles, enhancing selectivity for β4-containing nAChRs by modulating loop dynamics [6] [9]. Thus, prolines act as conformational locks, balancing rigidity and localized flexibility to optimize receptor interactions.
Table 3: Role of Proline Residues in BuIA Dynamics
Proline Position | Configuration | Structural Influence | Functional Consequence |
---|---|---|---|
Pro⁶ | Trans (≥90%) | Stabilizes helix N-cap; restricts φ/ψ angles | High affinity for α3β2/α3β4 nAChRs |
Pro⁷ | Trans (85%), Cis (15%) | Modulates Cys³–Cys⁸ loop flexibility | Influences kinetic discrimination of β2/β4 subunits |
P6O (Hyp⁶) mutant | Altered ring conformation | Shifts helix orientation; modifies surface electrostatics | Enhances α6β4 vs. α6β2 selectivity [9] |
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